molecular formula C18H17IN2O3 B267297 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B267297
M. Wt: 436.2 g/mol
InChI Key: HDHFQLIZLOYEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in cell division and is overexpressed in many types of cancer. MLN8054 has been shown to have anti-tumor activity in preclinical studies and is currently being investigated as a potential cancer therapy.

Mechanism of Action

2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the activity of Aurora A kinase by binding to the ATP binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which are involved in cell division. By inhibiting Aurora A kinase, 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have activity against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have minimal toxicity in normal cells, which is a desirable property for cancer therapies.

Advantages and Limitations for Lab Experiments

2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been shown to have good bioavailability in animal models. However, there are also limitations to using 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its pharmacokinetics and toxicity. In addition, 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is specific to Aurora A kinase, which may limit its usefulness in certain types of cancer.

Future Directions

There are several future directions for research on 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One area of interest is the development of combination therapies that include 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. Preclinical studies have shown that 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has synergistic effects when used in combination with other cancer therapies, and this approach may improve the efficacy of 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide as a cancer therapy. Another area of interest is the development of biomarkers that can predict which patients are likely to respond to 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. This would allow for more personalized cancer therapies and could improve patient outcomes. Finally, there is interest in developing second-generation Aurora A kinase inhibitors that have improved pharmacokinetics and toxicity profiles compared to 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.

Synthesis Methods

The synthesis of 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 2-iodobenzoic acid with 3-(4-morpholinylcarbonyl)aniline to form 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. This intermediate is then converted to 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide through a series of reactions involving various reagents and solvents.

Scientific Research Applications

2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been the subject of numerous preclinical studies investigating its potential as a cancer therapy. These studies have shown that 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the growth of tumor cells in vitro and in vivo, and that it has synergistic effects when used in combination with other cancer therapies. 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapies.

properties

Product Name

2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Molecular Formula

C18H17IN2O3

Molecular Weight

436.2 g/mol

IUPAC Name

2-iodo-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H17IN2O3/c19-16-7-2-1-6-15(16)17(22)20-14-5-3-4-13(12-14)18(23)21-8-10-24-11-9-21/h1-7,12H,8-11H2,(H,20,22)

InChI Key

HDHFQLIZLOYEDQ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

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